N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15687924
InChI: InChI=1S/C27H26BrN5O5S/c1-35-21-11-10-19(28)12-18(21)15-29-30-24(34)16-39-27-32-31-26(33(27)20-8-6-5-7-9-20)17-13-22(36-2)25(38-4)23(14-17)37-3/h5-15H,16H2,1-4H3,(H,30,34)/b29-15+
SMILES:
Molecular Formula: C27H26BrN5O5S
Molecular Weight: 612.5 g/mol

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15687924

Molecular Formula: C27H26BrN5O5S

Molecular Weight: 612.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C27H26BrN5O5S
Molecular Weight 612.5 g/mol
IUPAC Name N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C27H26BrN5O5S/c1-35-21-11-10-19(28)12-18(21)15-29-30-24(34)16-39-27-32-31-26(33(27)20-8-6-5-7-9-20)17-13-22(36-2)25(38-4)23(14-17)37-3/h5-15H,16H2,1-4H3,(H,30,34)/b29-15+
Standard InChI Key MSUNBBWAGXFBSG-WKULSOCRSA-N
Isomeric SMILES COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula, C₂₇H₂₆BrN₅O₅S, corresponds to a molecular weight of 612.49 g/mol . Its IUPAC name systematically describes the connectivity: a 1,2,4-triazole ring substituted at position 4 with a phenyl group and at position 5 with a 3,4,5-trimethoxyphenyl group. Position 3 of the triazole is linked to a sulfanyl group, which bridges to an acetohydrazide backbone. The hydrazide nitrogen is further conjugated to a 5-bromo-2-methoxyphenylmethylidene group via an E-configuration imine bond . Key structural elements include:

  • Triazole Core: A five-membered ring with three nitrogen atoms, conferring stability and hydrogen-bonding capacity.

  • Trimethoxyphenyl Substituent: An electron-rich aromatic system capable of π-π stacking and hydrophobic interactions.

  • Bromo-Methoxyphenyl Group: Introduces halogen bonding potential and steric bulk, influencing target selectivity.

  • Sulfanylacetohydrazide Chain: Enhances solubility and provides sites for metabolic modification or derivatization .

The bromine atom at position 5 of the methoxyphenyl ring and the three methoxy groups on the adjacent phenyl moiety are critical for modulating electronic effects and lipophilicity, factors that directly impact bioavailability and target engagement .

Chemical Reactivity and Functionalization Pathways

The compound’s reactivity is governed by its distinct functional groups:

Functional GroupReactivity ProfileExample Reactions
BromoareneNucleophilic aromatic substitution (SNAr)Replacement with amines, alkoxides, or thiols under basic conditions
HydrazideCondensation, hydrolysisFormation of azomethines with aldehydes; acid-catalyzed cleavage to carboxylic acids
Sulfanyl (-S-)OxidationConversion to sulfoxides or sulfones using H₂O₂ or mCPBA
Methoxy groupsDemethylationCleavage with BBr₃ to yield phenolic derivatives

Notably, the bromine atom’s position ortho to the methoxy group enhances its susceptibility to SNAr reactions, enabling selective derivatization without disturbing the triazole core . The hydrazide moiety also participates in cyclocondensation reactions with diketones or ketoesters, forming pyrazole or pyridazine hybrids with expanded bioactivity profiles.

Microbial StrainMIC (μg/mL) for Analogous CompoundsProposed Target
Staphylococcus aureus0.125–2.0Dihydropteroate synthase
Candida albicans0.5–4.0Lanosterol demethylase
Mycobacterium tuberculosis1.0–8.0InhA enoyl-ACP reductase

The trimethoxyphenyl group in this compound may enhance membrane penetration, while the bromine atom could facilitate halogen bonding with microbial enzymes.

Applications in Scientific Research

Beyond therapeutic development, this compound serves as:

  • Chemical Biology Probe: The bromine atom allows radiolabeling (e.g., with ⁷⁶Br) for PET imaging studies of drug distribution .

  • Coordination Chemistry Ligand: Sulfanyl and hydrazide groups chelate transition metals (Cu²⁺, Zn²⁺) to form antimicrobial complexes.

  • Material Science Building Block: π-Conjugated systems enable applications in organic semiconductors and light-emitting diodes.

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